5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol: is a synthetic compound that belongs to the class of nucleoside analogs. This compound features a purine base (adenine) attached to a modified sugar moiety. The presence of a bromine atom and a hydroxymethyl group on the tetrahydrofuran ring makes it unique and potentially useful in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available adenine and a suitable tetrahydrofuran derivative.
Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Glycosylation: The brominated tetrahydrofuran is then coupled with adenine through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 2-position of the tetrahydrofuran ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom to yield a de-brominated analog.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs and nucleotides.
Biology: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Medicine: Explored for its potential therapeutic applications in treating viral infections and certain types of cancer.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby disrupting the normal function of these enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
The presence of the bromine atom in 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol distinguishes it from its analogs. This bromine atom can be selectively substituted, allowing for the synthesis of a diverse range of derivatives with potentially unique biological activities. Additionally, the hydroxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSUAKDMQSKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984058 | |
Record name | 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-56-2 | |
Record name | NSC289355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.